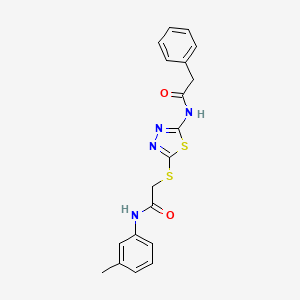

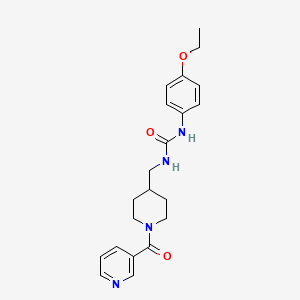

![molecular formula C19H17F3N2O2 B2801750 1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 478045-48-6](/img/structure/B2801750.png)

1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

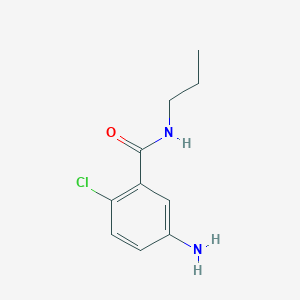

“1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine” is a chemical compound with the IUPAC name 1-[2-(trifluoromethyl)benzoyl]piperazine . It has a molecular weight of 258.24 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13F3N2O/c13-12(14,15)10-4-2-1-3-9(10)11(18)17-7-5-16-6-8-17/h1-4,16H,5-8H2 . This indicates that the compound contains 12 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the literature I have access to.Applications De Recherche Scientifique

Metabolism in Antidepressant Development

1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine derivatives play a crucial role in the metabolism of antidepressants. A study by Hvenegaard et al. (2012) highlighted the oxidative metabolism of Lu AA21004, a novel antidepressant. This process involved various metabolites including a 4-hydroxy-phenyl metabolite and a benzylic alcohol, leading to insights into the drug's metabolic pathways involving enzymes like CYP2D6 and CYP3A4/5.

Role in Acetylcholinesterase Inhibition

Piperazine derivatives, including this compound, have been studied for their potential in inhibiting acetylcholinesterase, a key enzyme related to Alzheimer's disease. Sugimoto et al. (1990) and (1992) explored novel piperidine derivatives showing significant anti-acetylcholinesterase activity, which could lead to advancements in antidementia agents (Sugimoto et al., 1990), (Sugimoto et al., 1992).

Use in Metabolism and Radiopharmaceutical Studies

These compounds are also crucial in metabolism studies and the development of radiopharmaceuticals. Zólyomi and Budai (1981) synthesized specifically labelled 1-benzyl-4-picolinoyl-piperazine for metabolism research, demonstrating the compound's applicability in tracing metabolic pathways (Zólyomi & Budai, 1981). Additionally, Van der Mey et al. (2005) synthesized [11C]R116301, a radioligand containing a piperazine derivative, for investigating neurokinin(1) receptors using PET imaging, indicating its significance in neuroscientific research (Van der Mey et al., 2005).

Exploration in Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of this compound derivatives have been a focus of research. Mallesha and Mohana (2011) synthesized a series of these derivatives and evaluated them for antibacterial, antifungal, and antioxidant activities, underscoring their potential in developing new antimicrobial and antioxidant agents (Mallesha & Mohana, 2011).

Synthesis and Bioactivity in Cancer Research

These compounds have been synthesized and evaluated for their potential in cancer treatment. Yarim et al. (2012) studied the cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives on various cancer cell lines, contributing to the development of novel anticancer drugs (Yarim et al., 2012).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed and may cause respiratory irritation . The hazard statements associated with the compound are H302, H315, H318, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Propriétés

IUPAC Name |

phenyl-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c20-19(21,22)16-9-5-4-8-15(16)18(26)24-12-10-23(11-13-24)17(25)14-6-2-1-3-7-14/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYRDGMXPUYUTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

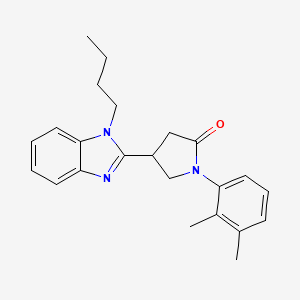

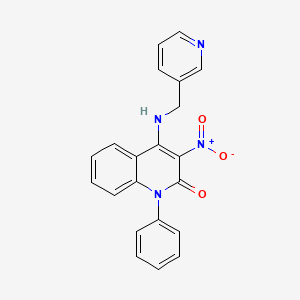

![4-cyano-N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}benzamide](/img/structure/B2801670.png)

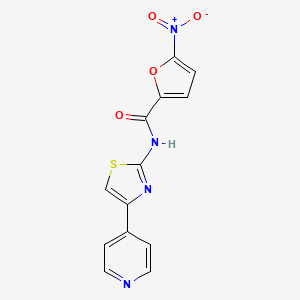

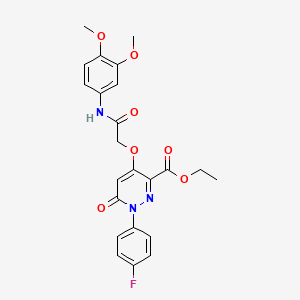

![2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B2801677.png)

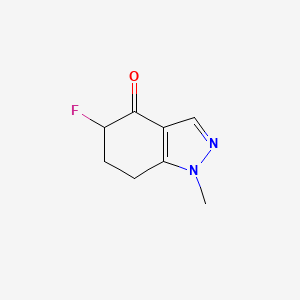

![4-o-Tolyl-[1,2,3]thiadiazole](/img/structure/B2801683.png)

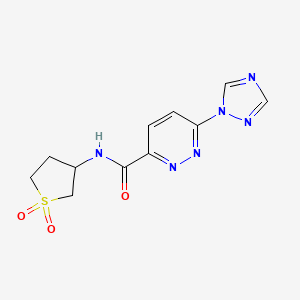

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2801690.png)